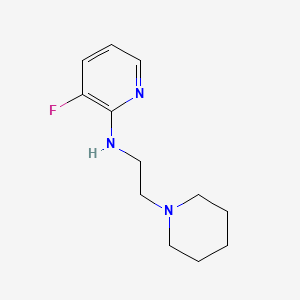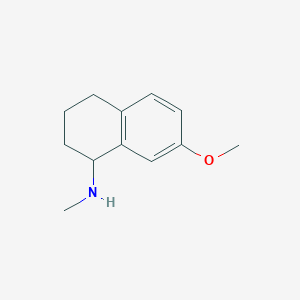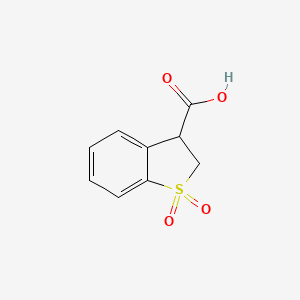
2-hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide, also known as HMBA, is a chemical compound that has been widely studied for its potential applications in scientific research. HMBA is a derivative of salicylic acid and has been shown to exhibit a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide is not fully understood, but it is believed to involve the modulation of gene expression through the activation of transcription factors such as CREB and NF-κB. 2-hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide has also been shown to inhibit the activity of histone deacetylases, leading to changes in chromatin structure and gene expression.
Biochemical and Physiological Effects:
2-hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide has been shown to exhibit a variety of biochemical and physiological effects, including the induction of differentiation in cancer cells, the inhibition of angiogenesis, and the modulation of immune responses. 2-hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide has also been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide in lab experiments include its ability to induce differentiation in cancer cells, its low toxicity, and its potential for use in combination with other cancer therapies. However, the limitations of using 2-hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide include its low solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several potential future directions for research on 2-hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide, including the development of more efficient synthesis methods, the investigation of its potential applications in other disease areas, and the optimization of its use in combination with other cancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of 2-hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide and to identify potential biomarkers for its use in personalized medicine.
Métodos De Síntesis
The synthesis of 2-hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide can be achieved through several methods, including the reaction of salicylic acid with isobutylene oxide and methanol, or through the reaction of salicylic acid with isobutylene oxide and dimethyl sulfate. The yield of 2-hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide can be improved by using a catalyst such as sulfuric acid or hydrochloric acid.
Aplicaciones Científicas De Investigación
2-hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide can induce differentiation in cancer cells, leading to their growth arrest and apoptosis. 2-hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide has also been shown to inhibit the growth of cancer cells by modulating the expression of various genes involved in cell cycle regulation and apoptosis.
Propiedades
IUPAC Name |
2-hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-12(2,7-14)13-11(16)9-6-8(17-3)4-5-10(9)15/h4-6,14-15H,7H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLJMBORROPVAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=C(C=CC(=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[2-(Trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol](/img/structure/B7556295.png)



![1h-Indazole-5-carboxamide,n-[1-(hydroxymethyl)propyl]-](/img/structure/B7556321.png)
![3-[4-(Cyclohexylcarbamoyl)piperazin-1-yl]propanoic acid](/img/structure/B7556327.png)
![2-[4-[2-[Cyclohexyl(methyl)amino]-2-oxoethyl]piperazin-1-yl]acetic acid](/img/structure/B7556336.png)



![1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol](/img/structure/B7556370.png)

![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4-trifluoroaniline](/img/structure/B7556381.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline](/img/structure/B7556386.png)